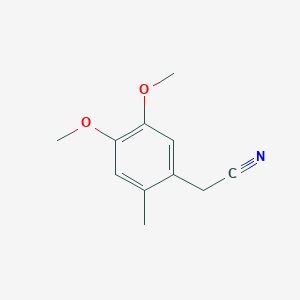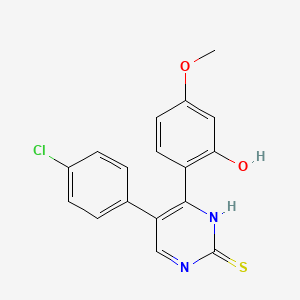
5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)pyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)pyrimidine-2(1H)-thione, also known as CMPT, is a heterocyclic compound that has been the focus of scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Scientific Research Applications
Anticancer Activity
Compounds similar to the mentioned chemical structure have been synthesized and evaluated for their anticancer properties. For instance, novel derivatives such as 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile have shown significant in vitro anticancer activities against various human tumor cell lines. These compounds exhibit promising GI50 values indicating their potential as anticancer agents. The synthesis process involves environmentally friendly methods, and the derivatives have good drug-like properties based on ADME prediction (Tiwari et al., 2016).
Structural Characterization and Crystal Analysis
Research has also focused on the structural characterization and crystal structure analysis of related compounds. For example, a study on 6-(2,5-Dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione provided detailed insights into its molecular structure, including the orientation of methoxyphenyl and dichlorothiophene rings. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds, which can be relevant for their application in material science and pharmaceuticals (Al‐Refai et al., 2014).
Corrosion Inhibition
Another interesting application of pyrimidine-2-thione derivatives is in the field of corrosion inhibition. These compounds have demonstrated effective corrosion inhibition properties for mild steel in acidic environments. Their mechanism involves adsorption on the metal surface, which is guided by computational studies to provide insights into their efficiency and behavior. This research is significant for industrial applications where corrosion resistance is critical (Soltani et al., 2015).
Antimicrobial and Anti-inflammatory Agents
Thienopyrimidine derivatives, a class related to the mentioned compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies highlight the potential of such compounds in treating microbial infections and inflammation, contributing valuable knowledge to the field of medicinal chemistry (Tolba et al., 2018).
properties
IUPAC Name |
5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-12-6-7-13(15(21)8-12)16-14(9-19-17(23)20-16)10-2-4-11(18)5-3-10/h2-9,21H,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAXOHCKDIFPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NC(=S)N2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)pyrimidine-2(1H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2666505.png)
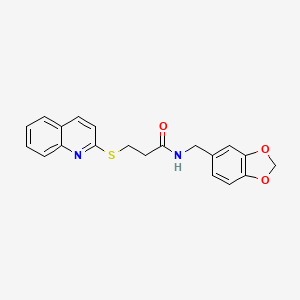
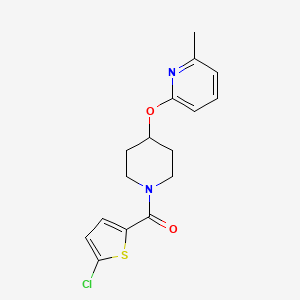
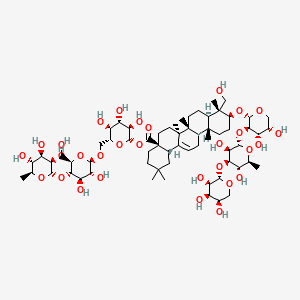
![N-(2,5-difluorophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2666509.png)
![7-[(4-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2666512.png)
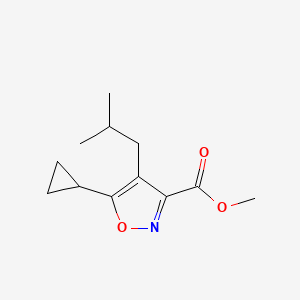
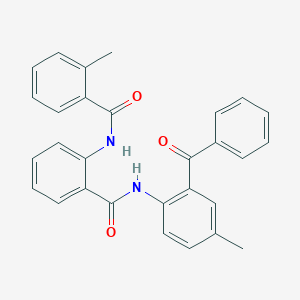
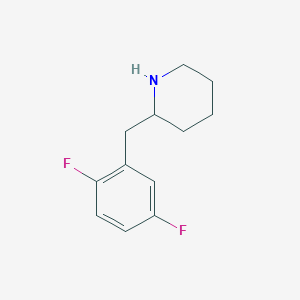
![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2666518.png)

![1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2666520.png)
